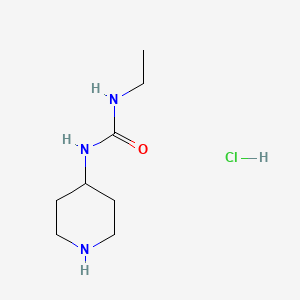

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Ethyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(piperidin-4-yl)urea hydrochloride” consists of a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .科学的研究の応用

Corrosion Inhibition : Compounds similar to 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride, such as 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea (UPP), have been investigated for their effectiveness as corrosion inhibitors. These compounds have shown promising results in inhibiting corrosion of mild steel surfaces in hydrochloric acid solutions. The efficiency of these inhibitors is influenced by their concentration and the temperature of the solution, with higher concentrations leading to better inhibition (Jeeva et al., 2015).

Acetylcholinesterase Inhibition : Some urea derivatives, including flexible 1-(2-aminoethoxy) derivatives, have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds are designed to optimize the spacer length linking pharmacophoric moieties and have shown potential in enzyme inhibition (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition : 1,3-Disubstituted ureas with a piperidyl moiety have been developed as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown improved pharmacokinetic parameters and potential in reducing inflammatory pain (Rose et al., 2010).

Antimicrobial Activity : Compounds like 1,4-naphthoquinone, which react with urea and ethylcyanoacetate in the presence of a piperidine catalyst, have been investigated for their antimicrobial properties. These compounds have shown potential in producing spiro β-Lactam and thiazolidinone derivatives with antimicrobial activity (Elkanzi et al., 2007).

Synthesis of Schiff and Mannich Bases : The synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving reactions with formaldehyde and piperidine, has been investigated. These compounds have applications in chemical research and drug development (Bekircan & Bektaş, 2008).

GPR14/Urotensin-II Receptor Agonism : Research has been conducted to discover nonpeptidic agonists of the GPR14/urotensin-II receptor, leading to compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride. Such compounds have potential applications in pharmacological research and drug development (Croston et al., 2002).

特性

IUPAC Name |

1-ethyl-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJMIGQSKPRQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)

![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)

![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2955893.png)

![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)